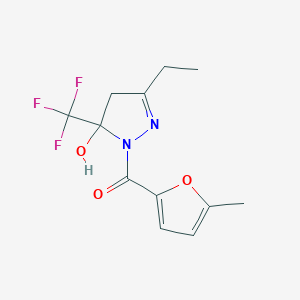
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as DMPHE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that belongs to the family of ethylenediamine derivatives. DMPHE has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research and development.
Aplicaciones Científicas De Investigación
DMPHE has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. DMPHE has also been investigated for its potential use in cancer treatment. Studies have shown that DMPHE can inhibit the growth of cancer cells by inducing apoptosis. Furthermore, DMPHE has been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of DMPHE is not fully understood. However, it is believed that DMPHE exerts its effects by modulating the activity of certain receptors in the body. DMPHE has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. By binding to this receptor, DMPHE can increase the inhibitory effects of GABA, resulting in a reduction in neuronal excitability. This mechanism of action is believed to underlie the anticonvulsant and analgesic effects of DMPHE.
Biochemical and Physiological Effects
DMPHE has been found to exhibit various biochemical and physiological effects. Studies have shown that DMPHE can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPHE has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Furthermore, DMPHE has been found to exhibit neuroprotective effects, which can help to prevent neuronal damage and degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPHE has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Furthermore, DMPHE has been found to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of DMPHE in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Furthermore, DMPHE has been found to exhibit some variability in its effects, which can make it challenging to reproduce results across different studies.
Direcciones Futuras
There are several future directions for research on DMPHE. One area of interest is the development of more potent and selective analogs of DMPHE. These compounds may have improved efficacy and fewer side effects compared to DMPHE. Another area of interest is the investigation of the potential use of DMPHE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to fully understand the mechanism of action of DMPHE and its effects on various biological systems.
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-4-5-11(6-9(8)2)15-13(18)12(17)14-7-10(3)16/h4-6,10,16H,7H2,1-3H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGNHZHGJHYQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



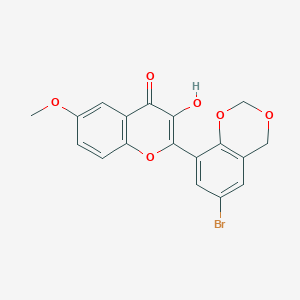
![methyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983735.png)
![{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1-piperazinyl}acetonitrile dihydrochloride](/img/structure/B3983742.png)
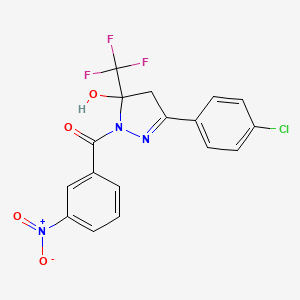
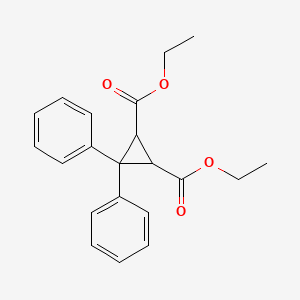


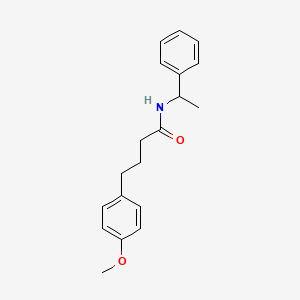
![3-(4-methylphenyl)-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983761.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(3-methylbutoxy)ethyl]benzamide](/img/structure/B3983764.png)
![1-ethyl-2-methyl-3-phenyl-1H-naphtho[1,2-d]imidazol-3-ium iodide](/img/structure/B3983766.png)
![2-methoxyethyl 2-methyl-5-oxo-7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983770.png)
![3,4-dimethoxy-N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide](/img/structure/B3983774.png)
